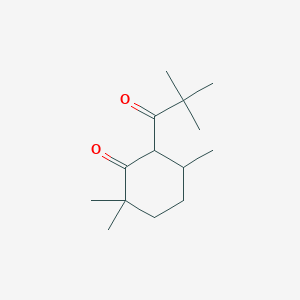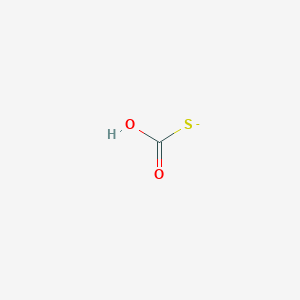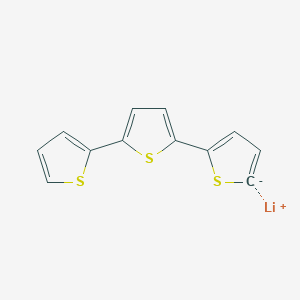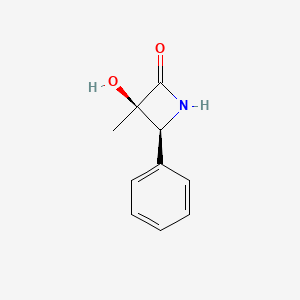![molecular formula C19H16N2O4 B12552361 4-{5-[4-(Dimethylamino)phenyl]-4-formyl-1,3-oxazol-2-yl}benzoic acid CAS No. 831197-49-0](/img/structure/B12552361.png)
4-{5-[4-(Dimethylamino)phenyl]-4-formyl-1,3-oxazol-2-yl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{5-[4-(Dimethylamino)phenyl]-4-formyl-1,3-oxazol-2-yl}benzoic acid is a complex organic compound that features a unique structure combining an oxazole ring, a benzoic acid moiety, and a dimethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[4-(Dimethylamino)phenyl]-4-formyl-1,3-oxazol-2-yl}benzoic acid typically involves multi-step organic reactions
Formation of the Oxazole Ring: This step often involves the reaction of an aldehyde with an amine in the presence of a catalyst to form the oxazole ring.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through a substitution reaction using dimethylamine.
Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the oxazole derivative with a benzoic acid derivative under suitable reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
4-{5-[4-(Dimethylamino)phenyl]-4-formyl-1,3-oxazol-2-yl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used in the reaction.
Applications De Recherche Scientifique
4-{5-[4-(Dimethylamino)phenyl]-4-formyl-1,3-oxazol-2-yl}benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 4-{5-[4-(Dimethylamino)phenyl]-4-formyl-1,3-oxazol-2-yl}benzoic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Dimethylamino)phenyl isocyanate
- 4-(Dimethylamino)phenylazo]benzoic acid
- 5-(4-Dimethylaminobenzylidene)rhodanine
Uniqueness
4-{5-[4-(Dimethylamino)phenyl]-4-formyl-1,3-oxazol-2-yl}benzoic acid is unique due to its combination of an oxazole ring and a benzoic acid moiety, which imparts distinct chemical and physical properties. This structural uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific applications.
Propriétés
Numéro CAS |
831197-49-0 |
|---|---|
Formule moléculaire |
C19H16N2O4 |
Poids moléculaire |
336.3 g/mol |
Nom IUPAC |
4-[5-[4-(dimethylamino)phenyl]-4-formyl-1,3-oxazol-2-yl]benzoic acid |
InChI |
InChI=1S/C19H16N2O4/c1-21(2)15-9-7-12(8-10-15)17-16(11-22)20-18(25-17)13-3-5-14(6-4-13)19(23)24/h3-11H,1-2H3,(H,23,24) |
Clé InChI |
FCUKMHIIQTVAGB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=C(C=C3)C(=O)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Azido-3-[(3-azido-2,2-dinitropropoxy)methoxy]-2,2-dinitropropane](/img/structure/B12552285.png)
![1-Methyl-1,3-dihydro-2H-2lambda~6~-[1,2]thiazolo[4,3-b]pyridine-2,2-dione](/img/structure/B12552287.png)

![4-Piperidinol, 1-(8-phenyl-1,4-dioxaspiro[4.5]dec-8-yl)-](/img/structure/B12552302.png)
![2,4-Bis{bis[4-(dimethylamino)phenyl]methyl}-3,6-dimethylphenol](/img/structure/B12552306.png)



![3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol](/img/structure/B12552339.png)
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide](/img/structure/B12552341.png)



